molecular formula C19H15BrClNO3S2 B4553602 (5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4553602
M. Wt: 484.8 g/mol
InChI Key: YEEBCRQGXAKOJV-BOPFTXTBSA-N
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Description

The compound (5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule It belongs to the class of thiazolidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Benzylidene Formation: The benzylidene moiety is introduced by the condensation of the thiazolidinone core with an appropriate aldehyde in the presence of a base such as sodium hydroxide.

    Etherification: The phenoxyethoxy side chain is introduced through an etherification reaction, where the phenol derivative is reacted with an appropriate alkyl halide under basic conditions.

    Halogenation: The final bromination and chlorination steps are carried out using bromine and chlorine sources, respectively, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Anticancer Agents: Shows potential in inhibiting the growth of cancer cells.

Medicine

    Drug Development: Investigated for use in developing new therapeutic agents for infectious diseases and cancer.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves interaction with various molecular targets:

    Enzyme Inhibition: Inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

    DNA Interaction: Binds to DNA, causing disruption of replication and transcription processes.

    Reactive Oxygen Species Generation: Induces the production of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • **(5Z)-5-{5-bromo-2-[2-(2-fluorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • **(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

    Halogen Substitution: The presence of both bromine and chlorine atoms in the compound provides unique reactivity and biological activity compared to similar compounds with different halogen substitutions.

    Side Chain Variation: The specific phenoxyethoxy side chain contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO3S2/c1-22-18(23)17(27-19(22)26)11-12-10-13(20)6-7-15(12)24-8-9-25-16-5-3-2-4-14(16)21/h2-7,10-11H,8-9H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEBCRQGXAKOJV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCCOC3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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